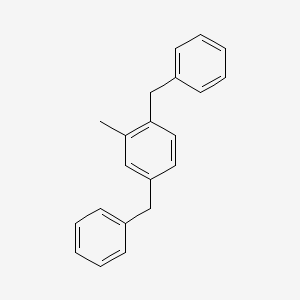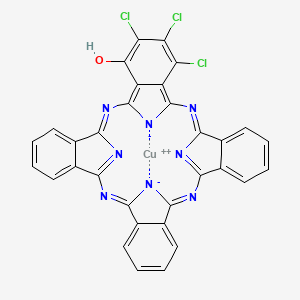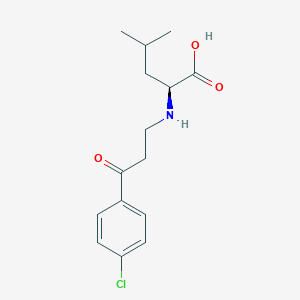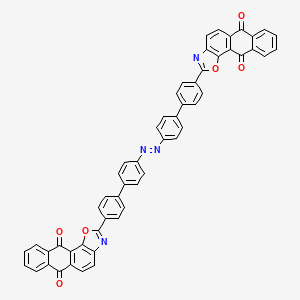
2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is a complex organic compound that features both azo and oxazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) typically involves multi-step organic reactions. The key steps may include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.
Introduction of the azo group: This step often involves diazotization followed by azo coupling.
Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction reactions can also occur, potentially converting the azo group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
科学的研究の応用
Chemistry
Materials Science: Used in the development of advanced materials with specific electronic or photonic properties.
Organic Electronics:
Biology and Medicine
Biological Probes: May be used as fluorescent probes or markers in biological research.
Drug Development:
Industry
Dyes and Pigments: The compound’s chromophoric properties make it useful in the dye and pigment industry.
Photochemistry: Applications in photochemical reactions and processes.
作用機序
The mechanism of action of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) would depend on its specific application. For example, in photochemistry, the compound may absorb light and undergo electronic transitions that facilitate chemical reactions. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, affecting their function.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler azo compound with similar chromophoric properties.
Biphenyl: The biphenyl core is a common structural motif in organic chemistry.
Anthraquinone: Shares the anthraquinone structure, which is known for its dye properties.
Uniqueness
2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is unique due to its combination of azo, biphenyl, and oxazole groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in specialized applications where these properties are desired.
特性
CAS番号 |
84000-70-4 |
|---|---|
分子式 |
C54H28N4O6 |
分子量 |
828.8 g/mol |
IUPAC名 |
2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione |
InChI |
InChI=1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H |
InChIキー |
BUKOFNJUWJAAPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


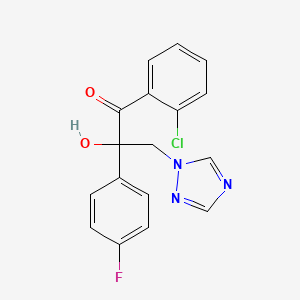






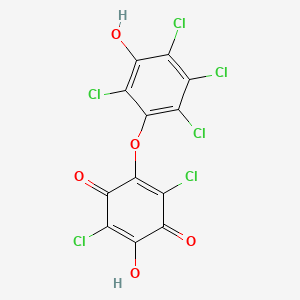
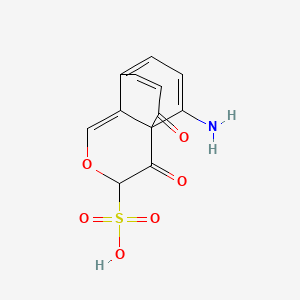
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
